molecular formula C8H13N3O B13286506 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one

2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13286506
M. Wt: 167.21 g/mol
InChI Key: PPHATNOPYUJZLP-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound It features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrimidine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to the presence of both the aminoethyl group and the specific substitution pattern on the pyrimidine ring

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(1-aminoethyl)-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-4-6(3)10-7(5(2)9)11-8(4)12/h5H,9H2,1-3H3,(H,10,11,12)

InChI Key

PPHATNOPYUJZLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)C(C)N)C

Origin of Product

United States

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